molecular formula C12H26 B085686 2,2,7,7-Tetramethyloctane CAS No. 1071-31-4

2,2,7,7-Tetramethyloctane

Cat. No. B085686
CAS RN: 1071-31-4
M. Wt: 170.33 g/mol
InChI Key: QZUFNKONEPLWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,7,7-Tetramethyloctane is a chemical compound with the molecular formula C12H26 . It has an average mass of 170.335 Da and a monoisotopic mass of 170.203445 Da .


Molecular Structure Analysis

The molecular structure of 2,2,7,7-Tetramethyloctane consists of 12 carbon atoms and 26 hydrogen atoms . The structure can be viewed as a 3D model or a 2D diagram .


Physical And Chemical Properties Analysis

The boiling point of 2,2,7,7-Tetramethyloctane is approximately 459 K . Its fusion (melting) point is around 319 K .

Scientific Research Applications

  • Synthesis and Characterization : The tetrahydrofuran tetrasolvated dimeric lithium dienolate derived from 2,2,7,7-tetramethyloctan-3,6-dione has been characterized in the solid state by X-ray diffraction analysis and in solution by diffusion NMR (Kagan et al., 2011).

  • Modeling Polymer Degradation : Tetramethyl 2,4,5,7-tetramethyloctane-2,4,5,7-tetracarboxylate, a model for poly(methyl methacrylate) chains with head-to-head units, was synthesized and characterized, providing insights into the thermal degradation of polymers (Fallon et al., 1987).

  • Electron Mobilities in Liquids : Studies on X-radiolysis free ion yields and electron mobilities in branched chain hydrocarbons, including 2,2,7,7-tetramethyloctane, have been conducted, contributing to understanding the effect of molecular structure in such substances (Dodelet & Freeman, 1972).

  • Alkylation Reactions in Organic Chemistry : The reactions of 2-chloromercurifuran with t-butyl bromide, producing compounds including 2,2,7,7-tetramethyloctane-3,6-dione, have been studied to understand alkylation reactions in organic chemistry (Brown & Wright, 1957).

  • Radiation Dosimetry : Isooctane, a compound related to 2,2,7,7-tetramethyloctane, has been used in studies exploring its application as a sensitive medium in parallel-plate ionization chambers for high precision radiotherapy dosimetry (Wickman & Nystrom, 1992).

  • Microwave-Assisted Organic Synthesis : Palladium complexes of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane, which relates to the tetramethyl series, have been used in microwave-assisted organic synthesis to prepare substituted flavones (Awuah & Capretta, 2009).

properties

IUPAC Name

2,2,7,7-tetramethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUFNKONEPLWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147911
Record name Octane, 2,2,7,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,7,7-Tetramethyloctane

CAS RN

1071-31-4
Record name Octane, 2,2,7,7-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 2,2,7,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,7,7-Tetramethyloctane
Reactant of Route 2
Reactant of Route 2
2,2,7,7-Tetramethyloctane
Reactant of Route 3
Reactant of Route 3
2,2,7,7-Tetramethyloctane
Reactant of Route 4
Reactant of Route 4
2,2,7,7-Tetramethyloctane
Reactant of Route 5
Reactant of Route 5
2,2,7,7-Tetramethyloctane
Reactant of Route 6
Reactant of Route 6
2,2,7,7-Tetramethyloctane

Citations

For This Compound
126
Citations
WH Brown, GF Wright - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
The reaction of 2-chloromercurifuran with t-butyl bromide does not yield 2-t-butylfuran. Instead 2,5-di-t-butylfuran, 2,2,7,7-tetramethyloctane-3,6-dione, and 2-t-butyl-5-[2,4,4-trimethyl-2-…
Number of citations: 21 cdnsciencepub.com
G Gezer - Inorg. Chem, 2010 - scholarlypublications …
With the tetradentate ligands H2ebSmS (3, 6-dithia-2, 2, 7, 7-tetramethyloctane-1, 8-dithiol), H2ebSmSe (3, 6-dithia-2, 2, 7, 7-tetramethyloctane-1, 8-diselenol) and H2pbSmSe (3, 7-…
JP Dodelet, GR Freeman - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
X-radiolysis free ion yields and electron mobilities were measured in a series of branched chain hydrocarbons at several temperatures. The numbers listed after the following …
Number of citations: 150 cdnsciencepub.com
AC Bishop, M Libardoni, A Choudary… - Journal of breath …, 2018 - iopscience.iop.org
Rodent and nonhuman primate studies indicate that developmental programming by reduced perinatal nutrition negatively impacts life course cardio-metabolic health. We have …
Number of citations: 13 iopscience.iop.org
D Bors, J Goodpaster - Analytical Methods, 2016 - pubs.rsc.org
The National Hot Rod Association (NHRA) is the governing body of North American drag racing. As a supervisory agency, NHRA monitors racing fuels for regulatory purposes and …
Number of citations: 9 pubs.rsc.org
R Ramasseul, A Rassat - Chemical Communications (London), 1965 - pubs.rsc.org
WE report two syntheses of hindered pyrrole derivatives, one of which is another1 example of direct introduction of a t-butyl group adjacent to one already present in an aromatic system. …
Number of citations: 6 pubs.rsc.org
SJ Kim, JY Lee, YS Choi, JM Sung, HW Jang - Foods, 2020 - mdpi.com
Cirsium setidens Nakai is a perennial plant extensively used as food in Korea. Various reports have illustrated the presence of phytochemicals with antioxidant, anti-cancer, anti-tumor, …
Number of citations: 17 www.mdpi.com
L EBERSON - ACTA CHEMICA SCANDINAVICA, 1964 - actachemscand.org
By sodium reduction of hexamethylacetone in diethyl ether solution, no tetra-(i-butyl)-ethylene glycol could be isolated. The solid compound with mp 115—118, previously assigned this …
Number of citations: 9 actachemscand.org
H Wynberg, UE Wiersum - The Journal of Organic Chemistry, 1965 - ACS Publications
2, 4-and 2, 5-di-i-butylthiophene were prepared by alkylation of thiophene and separation by chloromercuration. Isomerization of 2-and 3-i-butylthiophene in thepresence of aluminum …
Number of citations: 43 pubs.acs.org
Y Ito, T Konoike, T Harada… - Journal of the American …, 1977 - ACS Publications
A full scope of oxidative coupling of lithium enolates providing a general and efficient preparation of 1, 4-diketones was examined. The oxidative coupling of lithium enolates was …
Number of citations: 261 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.